![molecular formula C13H12ClN3O3 B10967536 methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10967536.png)

methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

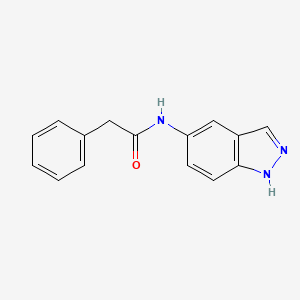

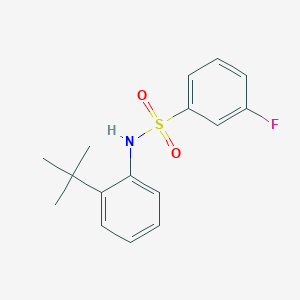

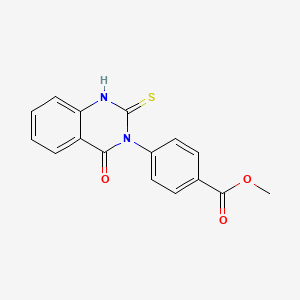

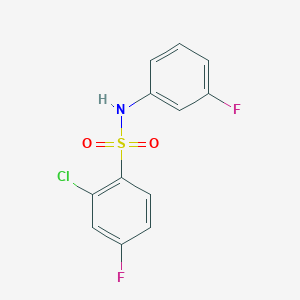

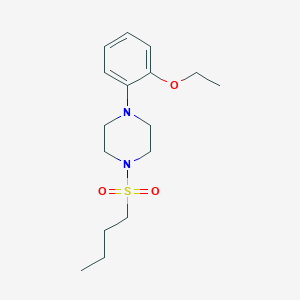

Methyl-2-{[(4-Chlor-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoat ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyrazolrings aus, der mit einem Chloratom und einer Methylgruppe substituiert ist und über eine Carbonylgruppe mit einem Benzoatester verbunden ist. Es ist in verschiedenen Bereichen von Interesse aufgrund seiner potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-{[(4-Chlor-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoat umfasst in der Regel die folgenden Schritte:

-

Bildung des Pyrazolrings: : Der Pyrazolring kann durch Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung, wie z. B. einem α,β-ungesättigten Keton, synthetisiert werden. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Natriumethoxid, unter Rückflussbedingungen durchgeführt.

-

Chlorierung und Methylierung: : Das synthetisierte Pyrazol wird dann mit einem Chlorierungsmittel wie Thionylchlorid oder Phosphorpentachlorid chloriert. Die Methylierung kann mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat erreicht werden.

-

Kopplung mit Benzoatester: : Das chlorierte und methylierte Pyrazol wird dann mit Methyl-2-aminobenzoat gekoppelt. Dieser Schritt beinhaltet die Bildung einer Amidbindung, die typischerweise durch ein Kupplungsreagenz wie N,N'-Dicyclohexylcarbodiimid (DCC) und einen Katalysator wie 4-Dimethylaminopyridin (DMAP) erleichtert wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen, höheren Ausbeuten und kürzeren Reaktionszeiten. Die Rückgewinnung und Reinigung von Lösungsmitteln sind ebenfalls integriert, um die Reinheit des Endprodukts sicherzustellen.

Chemische Reaktionsanalyse

Reaktionstypen

-

Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe am Pyrazolring. Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

-

Reduktion: : Reduktionsreaktionen können die Carbonylgruppe angreifen und sie in einen Alkohol umwandeln. Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel, die verwendet werden.

-

Substitution: : Das Chloratom am Pyrazolring kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Pyrazolderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Methyl-2-{[(4-Chlor-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoat als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Struktur legt nahe, dass sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren könnte, was sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht.

Medizin

In der pharmazeutischen Chemie werden Derivate dieser Verbindung auf ihre pharmakologischen Eigenschaften untersucht. Sie können je nach Modifikationen der Grundstruktur Aktivitäten wie entzündungshemmende, antimikrobielle oder krebshemmende Wirkungen aufweisen.

Industrie

Im Industriesektor kann diese Verbindung bei der Synthese von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien eingesetzt werden. Ihre Vielseitigkeit in chemischen Reaktionen macht sie zu einem wertvollen Zwischenprodukt in verschiedenen Produktionsprozessen.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-{[(4-Chlor-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Carbonylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, während der Pyrazolring an π-π-Wechselwirkungen mit aromatischen Resten teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu den beobachteten biologischen Wirkungen führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

-

Chlorination and Methylation: : The synthesized pyrazole is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

-

Coupling with Benzoate Ester: : The chlorinated and methylated pyrazole is then coupled with methyl 2-aminobenzoate. This step involves the formation of an amide bond, typically facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

-

Substitution: : The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on the modifications made to the core structure.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Wirkmechanismus

The mechanism of action of methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-2-{[(4-Chlor-1H-pyrazol-5-yl)carbonyl]amino}benzoat: Fehlt die Methylgruppe am Pyrazolring.

Ethyl-2-{[(4-Chlor-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoat: Hat einen Ethylester anstelle eines Methylesters.

Methyl-2-{[(4-Brom-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoat: Ersetzt Brom durch Chlor am Pyrazolring.

Einzigartigkeit

Methyl-2-{[(4-Chlor-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoat ist durch die spezifische Kombination von Substituenten am Pyrazolring und dem Benzoatester einzigartig. Diese einzigartige Struktur kann zu unterschiedlichen biologischen Aktivitäten und Reaktivitätsmustern im Vergleich zu seinen Analoga führen.

Eigenschaften

Molekularformel |

C13H12ClN3O3 |

|---|---|

Molekulargewicht |

293.70 g/mol |

IUPAC-Name |

methyl 2-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]benzoate |

InChI |

InChI=1S/C13H12ClN3O3/c1-17-11(9(14)7-15-17)12(18)16-10-6-4-3-5-8(10)13(19)20-2/h3-7H,1-2H3,(H,16,18) |

InChI-Schlüssel |

GRVVEFBUAIQAOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967456.png)

![N-cyclopentyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10967471.png)

![methyl 6-tert-butyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967484.png)

![3-[1-(2,4-difluorophenoxy)ethyl]-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10967506.png)

![1-(2-Fluorophenyl)-3-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10967512.png)

![4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10967523.png)